2,5-dichloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Photochemical and Photophysical Properties
Compounds structurally related to benzenesulfonamides, particularly those substituted with quinoxaline and related heterocycles, have been investigated for their photochemical and photophysical properties. These properties are critical in the context of photodynamic therapy, a treatment method that uses light-sensitive compounds to generate reactive oxygen species for cancer treatment. A study highlighted the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating high singlet oxygen quantum yield and good fluorescence properties. Such compounds are promising for Type II photodynamic therapy applications in cancer treatment due to their efficient generation of singlet oxygen (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antibacterial Activity
Several studies have synthesized and evaluated the antimicrobial and antibacterial activities of quinoxaline sulfonamide derivatives. These compounds have shown potent activity against various Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for developing new antibacterial agents. For instance, novel quinoxaline sulfonamides synthesized via green chemistry approaches exhibited significant antibacterial activities against Staphylococcus spp. and Escherichia coli (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Anticancer Activity
The anticancer potential of sulfonamide derivatives, including those with quinoxaline moieties, has been a subject of research. These compounds have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the activation of specific signaling pathways. One study on the crystal structure of an antitumor agent with a quinoxaline sulfonamide structure highlighted its potential mechanism of action at the molecular level (Liu, Ruble, & Arora, 1994).
Synthesis and Mechanistic Studies
Research in organic chemistry has explored the synthesis of benzenesulfonamide derivatives, including those incorporating quinoxaline units, for their potential applications in medicinal chemistry and material science. These studies provide insights into the synthetic routes, chemical properties, and potential applications of these compounds in various fields (Bera, Bhanja, & Mal, 2022).
Safety and Hazards
Properties
IUPAC Name |
2,5-dichloro-N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O3S/c1-27-10-4-9-21-17-18(23-15-6-3-2-5-14(15)22-17)24-28(25,26)16-11-12(19)7-8-13(16)20/h2-3,5-8,11H,4,9-10H2,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBACYXKSIBWUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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